7-Bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate
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Overview
Description
7-Bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a phenyl group attached to the pyrido[1,2-a]pyrimidine core The perchlorate anion is associated with the cationic part of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone, under acidic or basic conditions.
Methylation and Phenylation: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively, using reagents such as methyl iodide and phenylboronic acid.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the cationic compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its oxidation state and electronic properties.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom and the phenyl group can play crucial roles in these interactions by providing specific binding sites and enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidines: Compounds with similar core structures but different substituents.
Phenylpyrimidines: Compounds with a phenyl group attached to a pyrimidine ring.
Bromopyridines: Compounds with a bromine atom attached to a pyridine ring.
Uniqueness
7-Bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate is unique due to the combination of its substituents and the presence of the perchlorate anion. This unique structure can impart specific properties, such as enhanced stability, solubility, and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN2.ClHO4/c1-11-9-14(12-5-3-2-4-6-12)18-10-13(16)7-8-15(18)17-11;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWYTVZVTAHIQD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+]2C=C(C=CC2=N1)Br)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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